![molecular formula C20H25FN8O6S2 B1668854 Cefluprenam CAS No. 116853-25-9](/img/structure/B1668854.png)
Cefluprenam
概要
説明
セフルプレナムは、第4世代のセファロスポリン系抗生物質です。グラム陽性菌とグラム陰性菌の両方に幅広い抗菌活性を示すことで知られています。 セフルプレナムは、2008年に現在は解散したCubist Pharmaceuticalsによって特許を取得し、細菌性肺炎の治療に高い有効性を示しています .
準備方法
合成経路と反応条件
セフルプレナムの合成は、セファロスポリンコア構造の調製から始まる複数段階のプロセスです。主要なステップには、以下が含まれます。
β-ラクタム環の形成: これは、適切な前駆体を用いた環化反応によって達成されます。
側鎖の導入: セファロスポリン核の3位と7位に位置する側鎖は、アシル化やアルキル化などのさまざまな化学反応によって導入されます.
工業生産方法
セフルプレナムの工業生産では、通常、最適化された反応条件を用いた大規模合成が行われ、高収率と高純度が確保されます。プロセスには、以下が含まれます。
発酵: 微生物発酵によるセファロスポリンコア構造の生成。
化学修飾: 抗菌活性を高めるための特定の側鎖の導入。
化学反応の分析
反応の種類
セフルプレナムは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化させると、酸化誘導体が生成されます。
還元: 還元反応により、セフルプレナムに存在する官能基が変化します。
一般的な試薬と条件
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲンやアルキル化剤など.
生成される主要な製品
これらの反応から生成される主要な製品には、セフルプレナムのさまざまな酸化誘導体、還元誘導体、および置換誘導体が含まれ、それぞれ潜在的に異なる生物活性を持っています .
科学研究への応用
セフルプレナムは、以下を含む幅広い科学研究への応用を持っています。
化学: セファロスポリンの化学を研究し、新しい誘導体を開発するためのモデル化合物として使用されます。
生物学: 抗菌特性と作用機序について調査されています。
医学: 特に呼吸器感染症の細菌感染症の治療における有効性を評価するために、臨床試験で使用されています。
科学的研究の応用
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of cefluprenam is crucial for optimizing its use in clinical settings.
Pharmacokinetics
This compound exhibits rapid absorption and distribution in animal tissues, with significant accumulation in the lungs and mammary glands. The following table summarizes key pharmacokinetic parameters observed in various studies:
Parameter | Value | Reference |
---|---|---|
Maximum Concentration (Cmax) | 5.65 µg/mL | |
Time to Maximum Concentration (Tmax) | 0.58 h | |
Terminal Half-Life (T1/2β) | 2.24 h | |
Area Under Curve (AUC) | 18.48 µg·h/mL |
Pharmacodynamics
The efficacy of this compound against various pathogens is influenced by its PD properties, which are often evaluated using the area under the concentration-time curve (AUC) relative to the minimum inhibitory concentration (MIC). The following table illustrates the PD indices derived from recent studies:
Clinical Applications
This compound is primarily employed in veterinary medicine for treating infections in livestock and companion animals. Its applications include:
- Respiratory Infections : Effective in managing pneumonia caused by Klebsiella pneumoniae and Actinobacillus pleuropneumonia.
- Mastitis Treatment : Utilized in dairy cows for treating mastitis, demonstrating high efficacy against pathogens responsible for this condition .
- Surgical Prophylaxis : Administered pre-operatively to prevent infections during surgical interventions in animals .
Efficacy Against Klebsiella pneumoniae
A study demonstrated that this compound significantly reduced bacterial counts in infected models, showcasing its bactericidal properties. The combination therapy with enrofloxacin further enhanced its efficacy, indicating potential for synergistic effects .
Pharmacodynamic Integration Studies
Research utilizing microdialysis techniques has provided insights into the PK/PD integration of this compound against Actinobacillus pleuropneumonia. The findings indicated that optimal dosing regimens could be established based on the observed AUC/MIC ratios, which correlate with therapeutic outcomes .
作用機序
セフルプレナムは、細菌細胞壁合成を阻害することで抗菌効果を発揮します。細菌細胞壁のペプチドグリカン層の架橋に不可欠なペニシリン結合タンパク質(PBP)を標的にします。 これらのタンパク質に結合することで、セフルプレナムは細胞壁合成を阻害し、細菌細胞の溶解と死滅につながります .
類似の化合物との比較
セフルプレナムは、幅広い活性と耐性菌株に対する高い有効性により、セファロスポリンの中でもユニークです。類似の化合物には、以下が含まれます。
セフォゾプラン: 抗菌活性に類似した、第4世代のセファロスポリン。
セフタジジム: やや異なる活性スペクトルを持つ、第3世代のセファロスポリン。
類似化合物との比較
Cefluprenam is unique among cephalosporins due to its broad-spectrum activity and high efficacy against resistant bacterial strains. Similar compounds include:
Cefozopran: Another fourth-generation cephalosporin with similar antibacterial activity.
Ceftazidime: A third-generation cephalosporin with a slightly different spectrum of activity.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity but different pharmacokinetic properties
This compound stands out due to its specific side chains and enhanced activity against certain resistant bacteria .
生物活性
Cefluprenam is a novel cephalosporin antibiotic that exhibits significant biological activity against a variety of bacterial pathogens. It belongs to the class of β-lactam antibiotics, which are widely used in clinical medicine due to their efficacy and safety profile. This article provides a comprehensive review of the biological activity of this compound, including its antibacterial properties, pharmacokinetics, and clinical applications, supported by data tables and case studies.
Spectrum of Activity
This compound demonstrates a broad spectrum of antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its effectiveness is attributed to its stability against β-lactamases, which are enzymes produced by certain bacteria that confer resistance to other β-lactam antibiotics.
Table 1: Antibacterial Spectrum of this compound
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Sensitive |
Streptococcus pneumoniae | Sensitive |
Escherichia coli | Variable sensitivity |
Klebsiella pneumoniae | Sensitive |
Pseudomonas aeruginosa | Limited activity |
This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking process necessary for cell wall integrity. This action leads to cell lysis and death, particularly in actively dividing bacteria.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various animal models and human subjects. Key parameters include absorption, distribution, metabolism, and excretion.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | 20 mg/L (after IV administration) |
Half-Life | 1.5 hours |
Volume of Distribution (Vd) | 0.3 L/kg |
Clearance Rate | 0.15 L/h/kg |
Case Studies
- Clinical Study in Respiratory Infections : A study involving 50 patients with bacterial pneumonia showed that this compound was effective in 87% of cases, with a significant reduction in symptoms within 48 hours post-treatment .
- Surgical Infections : In a surgical setting, this compound was evaluated in 16 patients with various infections. The overall clinical response rate was reported at 87.5%, indicating good efficacy in managing postoperative infections .
Resistance Patterns
Despite its broad-spectrum activity, the emergence of antibiotic resistance remains a concern. Studies indicate that while this compound is effective against many resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), some strains have shown reduced susceptibility over time .
Comparative Effectiveness
In comparison to other cephalosporins, this compound has been noted for its superior activity against certain resistant strains and its favorable pharmacokinetic profile, which allows for effective dosing regimens in clinical settings.
Table 3: Comparative Effectiveness of this compound vs Other Cephalosporins
Antibiotic | Efficacy Against MRSA | Efficacy Against Gram-negative Bacteria |
---|---|---|
This compound | High | Moderate |
Ceftazidime | Moderate | High |
Ceftriaxone | Low | High |
特性
CAS番号 |
116853-25-9 |
---|---|
分子式 |
C20H25FN8O6S2 |
分子量 |
556.6 g/mol |
IUPAC名 |
(6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H25FN8O6S2/c1-3-29(2,7-11(22)30)6-4-5-10-8-36-18-13(17(32)28(18)14(10)19(33)34)24-16(31)12(26-35-9-21)15-25-20(23)37-27-15/h4-5,13,18H,3,6-9H2,1-2H3,(H5-,22,23,24,25,27,30,31,33,34)/b5-4+,26-12+/t13-,18-,29?/m1/s1 |
InChIキー |
XAKKNLNAJBNLPC-IZFDQIGVSA-N |
SMILES |
CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N |
異性体SMILES |
CC[N+](C)(C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCF)/C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N |
正規SMILES |
CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-(2-(5-amino-1,2,4-thiadiazol-3-yl)-2-fluoromethoxyiminoacetoamido)-3-(3-carbamoylmethylethylmethylammonio-1-propenyl)-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylate cefluprenam E 1077 E-1077 E1077 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。